2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with bromomethyl and dimethyl substituents at specific positions.
Preparation Methods
The synthesis of 2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .
Chemical Reactions Analysis
2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. For example, nucleophilic substitution reactions with amines can lead to the formation of aminomethyl derivatives, while oxidation reactions can yield corresponding oxo derivatives .
Scientific Research Applications
2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cancer, cardiovascular disorders, and infectious diseases . The compound’s ability to interact with specific molecular targets makes it valuable in drug discovery and development. Additionally, it has applications in material sciences, where it is used in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and phosphodiesterases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes.
Comparison with Similar Compounds
2-(Bromomethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can be compared to other triazolopyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]azines . While these compounds share a similar core structure, the presence of different substituents can significantly impact their biological activities and chemical reactivity. For example, the bromomethyl group in this compound enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9BrN4 |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H9BrN4/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13/h3H,4H2,1-2H3 |
InChI Key |
JBCQGKLEWLPHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CBr)C |
Origin of Product |
United States |
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